molecular formula C20H39BrO2 B12989239 Ethyl 18-bromooctadecanoate

Ethyl 18-bromooctadecanoate

Cat. No.: B12989239
M. Wt: 391.4 g/mol
InChI Key: CRHMIXLPUHLSGW-UHFFFAOYSA-N
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Description

Ethyl 18-bromooctadecanoate is an organic compound with the molecular formula C20H39BrO2. It is an ester derived from 18-bromooctadecanoic acid and ethanol. This compound is part of the family of brominated fatty acid esters, which are often used in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 18-bromooctadecanoate can be synthesized through the esterification of 18-bromooctadecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. Another method involves the bromination of ethyl octadecanoate using bromine in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 18-bromooctadecanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 18-bromooctadecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of long-chain fatty acids and their derivatives.

    Biology: Employed in studies involving lipid metabolism and the role of brominated fatty acids in biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of ethyl 18-bromooctadecanoate involves its interaction with biological membranes and enzymes. The bromine atom can participate in halogen bonding, affecting the compound’s reactivity and interaction with molecular targets. The ester group can undergo hydrolysis, releasing 18-bromooctadecanoic acid, which can further interact with lipid metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 18-bromooctadecanoate is unique due to its long carbon chain, which imparts specific physical and chemical properties. Its longer chain length makes it more hydrophobic, influencing its solubility in organic solvents and its interaction with biological membranes. This compound’s bromine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C20H39BrO2

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl 18-bromooctadecanoate

InChI

InChI=1S/C20H39BrO2/c1-2-23-20(22)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21/h2-19H2,1H3

InChI Key

CRHMIXLPUHLSGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCCCCBr

Origin of Product

United States

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